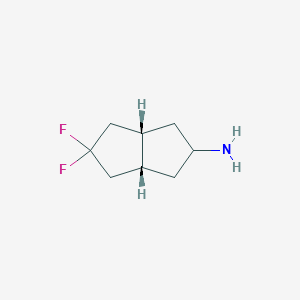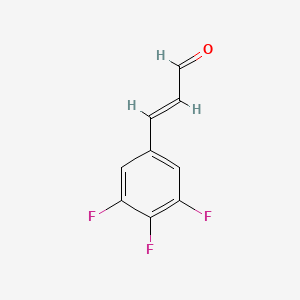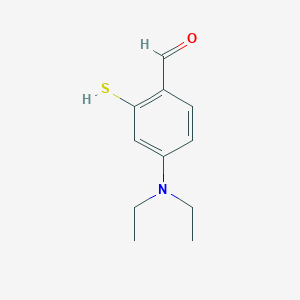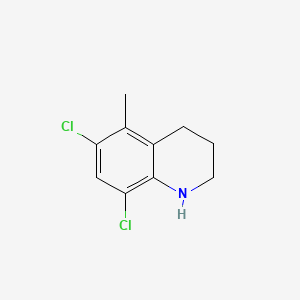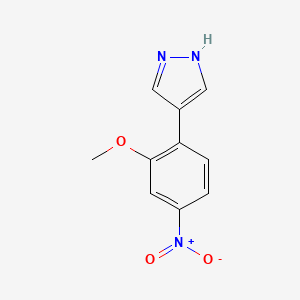
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of an amino group, an ethoxymethyl group, and a carboxylate ester group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino group, ethoxymethyl group, and carboxylate ester group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can significantly enhance the production rate and reduce costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester group can produce alcohols.
科学的研究の応用
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxymethyl and carboxylate ester groups can participate in hydrophobic interactions and ester hydrolysis, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(propoxymethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(butoxymethyl)-1h-pyrrole-2-carboxylate
Uniqueness
Methyl 4-amino-1-(ethoxymethyl)-1h-pyrrole-2-carboxylate is unique due to the specific combination of functional groups attached to the pyrrole ring. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, which can influence the compound’s solubility and reactivity. Additionally, the presence of the amino group and carboxylate ester group allows for diverse chemical modifications and interactions with biological targets.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
methyl 4-amino-1-(ethoxymethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-6-11-5-7(10)4-8(11)9(12)13-2/h4-5H,3,6,10H2,1-2H3 |
InChIキー |
UVKXYSLNRFRWND-UHFFFAOYSA-N |
正規SMILES |
CCOCN1C=C(C=C1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


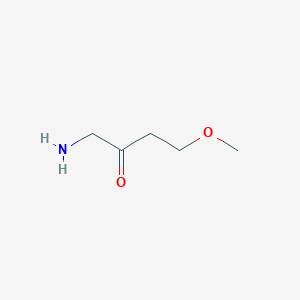
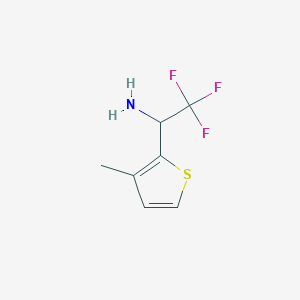
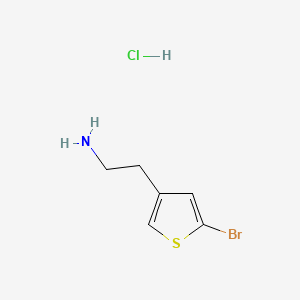
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)


